molecular formula C8H9Cl2NO B8810954 6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL CAS No. 99817-37-5

6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL

Cat. No.: B8810954
CAS No.: 99817-37-5
M. Wt: 206.07 g/mol
InChI Key: QMRQXLFENCRBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL is a chemical compound with the molecular formula C8H10Cl2NO It is characterized by the presence of two chlorine atoms, an ethyl group, and a hydroxyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL typically involves the chlorination of 4-ethyl-2-hydroxyaniline. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated control mechanisms helps in scaling up the production while maintaining the desired specifications .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted anilines.

Scientific Research Applications

6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

99817-37-5

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

6-amino-2,4-dichloro-3-ethylphenol

InChI

InChI=1S/C8H9Cl2NO/c1-2-4-5(9)3-6(11)8(12)7(4)10/h3,12H,2,11H2,1H3

InChI Key

QMRQXLFENCRBNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C(=C1Cl)O)N)Cl

Origin of Product

United States

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